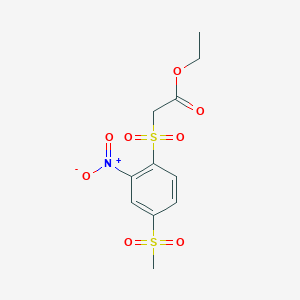

ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE

CAS No.: 459201-15-1

Cat. No.: VC7031297

Molecular Formula: C11H13NO8S2

Molecular Weight: 351.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459201-15-1 |

|---|---|

| Molecular Formula | C11H13NO8S2 |

| Molecular Weight | 351.34 |

| IUPAC Name | ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |

| Standard InChI | InChI=1S/C11H13NO8S2/c1-3-20-11(13)7-22(18,19)10-5-4-8(21(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |

| Standard InChI Key | XCZJOKDGHINEFY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Introduction

Ethyl 2-(4-methanesulfonyl-2-nitrobenzenesulfonyl)acetate is a complex organic compound with the molecular formula C11H13NO8S2. It is identified by the PubChem CID 2133584 and has a molecular weight of 351.4 g/mol . This compound is also known by several synonyms, including ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfonyl)acetate and ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate .

Synthesis and Reactions

While specific synthesis methods for ethyl 2-(4-methanesulfonyl-2-nitrobenzenesulfonyl)acetate are not detailed in the available literature, general sulfonylation reactions often involve the use of sulfonyl chlorides and organozinc reagents in the presence of catalysts like CuI . These reactions typically require an inert atmosphere and careful handling to achieve high yields.

General Sulfonylation Reaction:

-

Reagents: Sulfonyl chlorides, organozinc reagents, CuI catalyst.

-

Conditions: Inert atmosphere (argon or nitrogen), dried glassware.

-

Solvent: Commonly tetrahydrofuran (THF).

Potential Applications:

-

Medicinal Chemistry: Sulfonyl and nitro groups can contribute to bioactivity by interacting with enzymes or receptors.

-

Organic Synthesis: Useful as intermediates in complex organic synthesis due to their reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume